![molecular formula C22H22N4O2S2 B2610013 2-((1H-indol-3-yl)thio)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone CAS No. 1704539-33-2](/img/structure/B2610013.png)
2-((1H-indol-3-yl)thio)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone
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Overview
Description
The compound is a complex organic molecule that contains several different functional groups and heterocyclic rings, including an indole ring, a thiophene ring, and an oxadiazole ring . These types of compounds are often found in pharmaceuticals and other biologically active substances .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific literature on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. These rings would likely contribute to the compound’s chemical properties and biological activity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of heterocyclic rings and sulfur atoms would likely make the compound relatively polar and could influence its solubility, melting point, and other physical properties .Scientific Research Applications
Antioxidant and Antimicrobial Activities
Compounds with structural features similar to the queried compound have been synthesized and evaluated for their antioxidant and antimicrobial activities. For example, novel chalcone derivatives demonstrated significant antioxidant and antimicrobial effects, suggesting that related compounds could be explored for similar applications (Gopi, Sastry, & Dhanaraju, 2016).
Anticancer Activity
Research into compounds with similar structural motifs has shown promising anticancer properties. A study on thiazolyl(hydrazonoethyl)thiazoles synthesized via microwave-assisted methods revealed their potential as anti-breast cancer agents, indicating the possibility of researching related compounds for anticancer applications (Mahmoud et al., 2021).
Anticandidal and Cytotoxicity Studies
Tetrazole derivatives have been synthesized and assessed for their anticandidal activity and cytotoxic effects, showing potent anticandidal agents with weak cytotoxicities. This suggests a potential area of research for compounds with similar structures (Kaplancıklı et al., 2014).
Synthesis and Characterization for Biological Applications
Compounds incorporating elements like 1,2,4-oxadiazoles and piperidine have been synthesized and characterized, with some evaluated for cytotoxicity and binding to carrier proteins. These studies highlight the relevance of chemical synthesis and characterization in developing compounds for biological and medicinal applications (Govindhan et al., 2017).
Enzyme Inhibition for Neurodegenerative Diseases
Indole derivatives have been identified as potent ligands of GluN2B-subunit-containing NMDA receptors and demonstrated antioxidant properties. This research path signifies the potential for compounds with similar structures to be developed as dual-effective neuroprotective agents (Buemi et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(1H-indol-3-ylsulfanyl)-1-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S2/c27-21(14-30-19-11-23-18-6-2-1-5-17(18)19)26-8-3-4-15(12-26)10-20-24-22(25-28-20)16-7-9-29-13-16/h1-2,5-7,9,11,13,15,23H,3-4,8,10,12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLGNNKDIPACEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CSC2=CNC3=CC=CC=C32)CC4=NC(=NO4)C5=CSC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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